molecular formula C10H6F3NO3 B15340393 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione

Cat. No.: B15340393
M. Wt: 245.15 g/mol
InChI Key: FSVKVDAMILDKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is a high-purity chemical reagent belonging to the oxazolidinone class, a group of synthetic compounds recognized for their significant potential in medicinal chemistry research . Oxazolidinones are a premier class of antibacterial agents with a novel mechanism of action, selectively inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the functional 70S initiation complex, a target distinct from other protein synthesis inhibitors, making this compound a valuable tool for researching multi-drug resistant gram-positive pathogens . Beyond antimicrobial applications, derivatives of the oxazolidine-2,5-dione scaffold have demonstrated promising bioactivity in oncological research. Studies on similar compounds have shown that they can function as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, which can lead to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines . The presence of the trifluoromethylphenyl group in this particular derivative is a strategically important structural feature, as CF3 subgroups are known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug discovery. This compound is offered "For Research Use Only" and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a key synthetic intermediate or as a privileged scaffold for the development of novel bioactive molecules, exploring its utility in areas including but not limited to antibacterial discovery, anticancer agent development, and chemical biology.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16)

InChI Key

FSVKVDAMILDKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring .

Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions involving 1,2-amino alcohols. These methods are designed to optimize yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine-2,5-dione Derivatives

Substituent Effects on Molecular Geometry

The dihedral angle between the oxazolidine-2,5-dione ring and the aromatic substituent is a critical structural parameter influencing molecular packing and reactivity. A Cambridge Structural Database (CSD) survey () highlights the following comparisons:

Compound Name Substituent at C4 Dihedral Angle (°) Source (CSD Refcode)
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione 4-(Trifluoromethyl)phenyl 58.42 (11) Title compound
N-Carboxy-l-phenylalanine anhydride Benzyl 59.34 (15) KIXSUF
N-Carboxy-dl-phenylalanine anhydride Benzyl 55.8 (2) / 54.7 (2) RESSUD
C-Ethyl-(S)-phenylalanine-N-carboxyanhydride Ethyl-benzyl 58.8 (7) ZATWEW

Key Observations :

  • The trifluoromethylphenyl substituent induces a dihedral angle (58.42°) comparable to benzyl-substituted derivatives (e.g., KIXSUF, 59.34°), suggesting similar steric demands between -CF₃ and benzyl groups.
  • Smaller substituents, such as unmodified benzyl groups (RESSUD), result in slightly reduced angles (~55°), indicating less steric hindrance .
Electronic and Reactivity Comparisons

The electron-withdrawing -CF₃ group significantly alters electronic properties compared to other substituents:

Compound Substituent at C4 Electronic Effect Reactivity Notes
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione -CF₃-phenyl Strong electron withdrawal Stabilizes ring via inductive effects; may reduce nucleophilic attack at carbonyl groups compared to electron-donating substituents.
4-(4-Chlorophenyl)oxazolidine-2,5-dione (SY225167) -Cl-phenyl Moderate electron withdrawal Less stabilized than -CF₃ analogs; higher reactivity in ring-opening reactions.
4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione () -CH₂CH₂CONH₂ Electron-donating Enhanced susceptibility to nucleophilic attack due to lone pairs on the amide group.

Key Insights :

  • The -CF₃ group enhances metabolic stability and resistance to oxidation compared to -Cl or -CH₃ substituents, making it advantageous in pharmaceutical applications .
  • Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) exhibit higher reactivity in polymerization reactions, whereas -CF₃ analogs may require harsher conditions for ring-opening .
Crystallographic and Packing Behavior

Crystallographic tools like SHELX and Mercury () are critical for analyzing intermolecular interactions. The title compound’s -CF₃ group likely participates in weak C-F···H or C-F···π interactions, distinct from the C-Cl···H or π-π stacking observed in chloro- or benzyl-substituted analogs. For example:

  • Benzyl-substituted analogs (KIXSUF, RESSUD): Dominant π-π stacking between aromatic rings .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethyl group, contribute to its biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione can be represented as follows:

C11H8F3N1O2\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{2}

This compound features a dione functional group within the oxazolidine ring, which is known to enhance its reactivity and interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, molecular docking studies have shown that derivatives containing trifluoromethyl groups can interact favorably with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) . These interactions often involve hydrogen bonding and pi-stacking interactions that enhance binding affinity.

2. Antioxidant Properties

The presence of the trifluoromethyl group is associated with increased antioxidant activity. Studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism behind this cytotoxicity may involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Inhibition of Cholinesterases

A study evaluating the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) found that compounds similar to 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione showed moderate inhibition with IC50 values indicating significant potential as therapeutic agents for neurodegenerative diseases .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Trifluoromethyl derivative10.47.7
Control19.213.2

Case Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, oxazolidinone derivatives were synthesized and tested for their ability to alleviate pain through the writhing test and hot plate test in animal models. The results indicated that certain derivatives exhibited significant analgesic effects without notable toxicity .

Q & A

Q. What are the key toxicity parameters to assess in preclinical studies?

  • Methodological Answer :
  • Acute Toxicity : LD50 in rodents (OECD 423 guidelines) with histopathology of liver/kidneys.
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow .

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